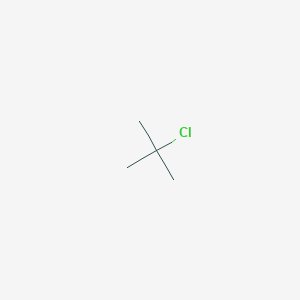

2-Chloro-2-methylpropane

概要

説明

2-Chloro-2-methylpropane, also known as tert-butyl chloride, is an organic compound with the molecular formula C₄H₉Cl. It is a colorless liquid that is commonly used as an alkylating agent in organic synthesis. This compound is notable for its role in various chemical reactions and its applications in different scientific fields .

準備方法

Synthetic Routes and Reaction Conditions: 2-Chloro-2-methylpropane can be synthesized through the reaction of 2-methylpropan-2-ol with concentrated hydrochloric acid. The reaction involves the substitution of the hydroxyl group with a chlorine atom, resulting in the formation of this compound . The process typically includes steps such as liquid-liquid separation, washing, drying, and distillation to purify the product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors, and the product is purified through distillation and other separation techniques to achieve the desired purity .

化学反応の分析

Types of Reactions: 2-Chloro-2-methylpropane primarily undergoes nucleophilic substitution reactions. It can react with nucleophiles such as water, alcohols, and amines to form corresponding products . For example, when reacted with water, it forms 2-methylpropan-2-ol .

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include water, alcohols, and amines.

Friedel-Crafts Alkylation: this compound can be used in Friedel-Crafts alkylation reactions to introduce tert-butyl groups into aromatic compounds.

Major Products:

With Water: 2-Methylpropan-2-ol

With Alcohols: Corresponding tert-butyl ethers

With Amines: Corresponding tert-butyl amines

科学的研究の応用

Organic Synthesis

2-Chloro-2-methylpropane is primarily used as an alkylating agent in organic synthesis. It can introduce tert-butyl groups into organic molecules, which are valuable for enhancing the stability and solubility of compounds.

- Example Reaction : The reaction of this compound with nucleophiles leads to the formation of tert-butyl derivatives, which are significant in pharmaceuticals and agrochemicals.

Hydrolysis Demonstration

A notable application of this compound is in educational demonstrations of hydrolysis reactions. It hydrolyzes slowly in water, releasing hydrochloric acid, which can be visually demonstrated using pH indicators such as fluorescein.

- Case Study : A study published in the Journal of Chemical Education describes a classroom demonstration where students observe the color change due to pH shifts during the hydrolysis process. This method provides an engaging way to teach reaction kinetics and acid-base chemistry .

Solvent Properties

As a solvent, this compound exhibits unique characteristics that make it suitable for various chemical processes:

- Polarity : It has low polarity compared to more polar solvents like water, making it useful for dissolving non-polar substances.

- Miscibility : Its miscibility with other organic solvents allows for flexibility in reaction conditions.

A comprehensive table summarizing the solvent properties and miscibility of this compound is provided below:

| Property | Value |

|---|---|

| Density | 0.84 g/cm³ |

| Boiling Point | 51.1 °C |

| Flash Point | -26 °C |

| Miscibility with Water | Low |

| Miscibility with Benzene | High |

Industrial Applications

In industry, this compound is utilized in the production of various chemicals and as an intermediate in synthetic pathways for pharmaceuticals and agrochemicals.

作用機序

The primary mechanism of action for 2-chloro-2-methylpropane involves nucleophilic substitution. The chlorine atom, being a good leaving group, is replaced by a nucleophile. This reaction proceeds through the formation of a carbocation intermediate, especially in the case of tertiary alkyl halides like this compound . The carbocation is then attacked by the nucleophile, resulting in the formation of the substituted product .

類似化合物との比較

- 2-Chloro-3-methylpentane

- 1-Chloro-4-ethylcyclohexane

- 4-tert-Butyl-3-iodoheptane

- 1,4-Dibromobut-2-ene

- 1-Bromo-4-sec-butyl-2-methylbenzene

Comparison: 2-Chloro-2-methylpropane is unique due to its tertiary structure, which makes it more reactive in nucleophilic substitution reactions compared to primary and secondary alkyl halides. This increased reactivity is attributed to the stability of the carbocation intermediate formed during the reaction . Additionally, its ability to introduce tert-butyl groups makes it valuable in various synthetic applications .

生物活性

2-Chloro-2-methylpropane, commonly known as tert-butyl chloride, is an organic compound with significant applications in organic synthesis and biological research. Its biological activity primarily revolves around its role as an alkylating agent and its reactivity in nucleophilic substitution reactions. This article explores the biological activity of this compound, including its mechanisms of action, experimental findings, and implications for further research.

- Molecular Formula : CHCl

- Molecular Weight : 92.57 g/mol

- CAS Number : 507-20-0

- InChI Key : NBRKLOOSMBRFMH-UHFFFAOYSA-N

The primary biological activity of this compound is attributed to its ability to undergo nucleophilic substitution reactions, particularly through the SN1 mechanism. In these reactions, the tert-butyl chloride dissociates to form a tert-butyl cation, which can then react with various nucleophiles, such as hydroxide ions (OH).

Reaction Pathways

-

SN1 Mechanism :

- The SN1 pathway involves the formation of a carbocation intermediate. The reaction rate is primarily dependent on the substrate concentration rather than the nucleophile concentration.

- Experimental studies indicate that increasing the concentration of this compound decreases the reaction time, thereby increasing the reaction rate .

- SN2 Mechanism :

Reaction Kinetics

A study investigating the kinetics of this compound in aqueous solutions demonstrated that:

- The reaction rate increases with higher concentrations of this compound.

- The concentration of hydroxide ions had a negligible effect on the reaction rate in an SN1 context .

Table 1: Reaction Rate Data

| Concentration of this compound (M) | Reaction Time (s) |

|---|---|

| 0.1 | 120 |

| 0.5 | 90 |

| 1.0 | 60 |

| 1.5 | 30 |

This data supports the hypothesis that the reaction rate is directly proportional to the concentration of this compound, confirming its role as a key determinant in reaction kinetics.

Solvent Effects

The solvent used in reactions involving this compound significantly influences its reactivity. For instance, reactions conducted in nonpolar solvents like benzene exhibited drastically different rates compared to those in polar solvents like water. The rate can increase by a factor of approximately when switching from benzene to water due to enhanced solvation effects and stabilization of ionic intermediates .

Case Study 1: Substitution Reactions

In a controlled laboratory setting, students conducted experiments to assess the influence of varying concentrations of both tert-butyl chloride and hydroxide ions on reaction rates. The results consistently indicated that while increasing tert-butyl chloride concentration accelerated the reaction, variations in hydroxide concentrations did not significantly alter it .

Case Study 2: Application in Synthesis

Researchers have utilized tert-butyl chloride as a precursor for synthesizing biologically active compounds. Its ability to introduce tert-butyl groups into larger molecules has implications for drug development and material science .

特性

IUPAC Name |

2-chloro-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Cl/c1-4(2,3)5/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBRKLOOSMBRFMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

(CH3)3CCl, C4H9Cl | |

| Record name | t-butyl chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/T-butyl_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023937 | |

| Record name | t-Butylchloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [Merck Index] Hygroscopic liquid; [Sigma-Aldrich MSDS] | |

| Record name | Propane, 2-chloro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-Butyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19578 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

302.0 [mmHg] | |

| Record name | tert-Butyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19578 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

507-20-0 | |

| Record name | tert-Butyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=507-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-2-methylpropane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6527 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, 2-chloro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | t-Butylchloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-2-methylpropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JN2YO95TZ0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-chloro-2-methylpropane?

A1: this compound has the molecular formula C4H9Cl and a molecular weight of 92.57 g/mol. []

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, researchers have studied the millimeter-wave spectra of this compound. [] Additionally, local-mode analysis of overtone spectra has been conducted to investigate uncoupled methyl carbon-hydrogen oscillators. []

Q3: How does the dielectric constant of this compound behave under high pressure and low temperature?

A3: Studies have revealed that the dielectric constant of this compound increases with increasing pressure and decreases with decreasing temperature. This behavior is attributed to changes in the Kirkwood correlation factor, which reflects molecular orientation and interaction. []

Q4: Can this compound be used in alkylation reactions?

A4: Yes, this compound can act as an alkylating agent. Researchers have explored its use in the alkylation of toluene to synthesize para-tert-butyltoluene, employing triethylamine hydrochloride-aluminum chloride ionic liquids as catalysts. []

Q5: Has this compound been explored in the context of organometallic chemistry?

A5: Yes, studies have investigated the oxidative addition of the C–Cl bond in this compound to a rhodium(I) pincer complex. This reaction proceeds under mild conditions and is proposed to follow a radical mechanism involving chloride atom abstraction. []

Q6: Have molecular dynamics simulations been employed to study this compound?

A6: Yes, molecular dynamics simulations have been utilized to investigate the SN1 ionization reaction of this compound in various solvents, including the ionic liquid 1-ethyl-3-methylimidazolium hexafluorophosphate. These simulations provide valuable insights into the reaction mechanism and solvent effects. []

Q7: Have any predictive models been developed for this compound-containing mixtures?

A7: Yes, the statistical associating fluid theory for potentials of variable range (SAFT-VR) has been successfully employed to model the phase equilibrium of binary mixtures containing this compound and cyclic ethers or methyl tert-butyl ether. [, ]

Q8: Are there known challenges in using this compound as an initiator in polymerization reactions?

A8: Yes, while α,ω-dichloropoly(2-methylpropene) derived from this compound can act as an initiator for the polymerization of 2-methylpropene, studies suggest that this compound itself might not be suitable as a direct replacement. []

Q9: What is known about the solubility of this compound?

A9: this compound's infinite dilution activity coefficients have been studied in various binary solvent mixtures, including alcohols and ethers, using the UNIFAC model. This provides valuable information about its solubility and thermodynamic behavior in different solvent environments. [, , ]

Q10: Are there alternative compounds with similar reactivity to this compound in solvolysis reactions?

A10: Yes, researchers have investigated the solvolysis kinetics of other tertiary alkyl halides, such as 3-chloro-3-ethylpentane and 2-chloro-2,4,4-trimethylpentane, in various alcohols and compared their reactivity to that of this compound. [, , ]

Q11: How are modern research tools used to study reactions involving this compound?

A11: Researchers have combined nuclear magnetic resonance (NMR) spectroscopy with ultrasound to study the solvolysis of this compound in aqueous 2-methylpropan-2-ol. This approach allows for in-situ monitoring of the reaction and provides insights into the effects of ultrasound on reaction kinetics. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。